molecular formula C7H11BrN2S B13195608 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole

3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole

Cat. No.: B13195608
M. Wt: 235.15 g/mol
InChI Key: CBSNFOPEFQDYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group attached to a dimethylpropyl side chain, which is further connected to the thiadiazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole typically involves multiple steps:

  • Preparation of 3-Bromo-2,2-dimethyl-1-propanol: : This intermediate can be synthesized by reacting sodium nitrite, isopropanol, and paraformaldehyde to generate 2-nitro-2-methyl-1-propanol. This compound is then hydrogenated and reacted with methane to produce 2,2-dimethyl-1-propanol. Finally, sodium bromide is added under light conditions to yield 3-bromo-2,2-dimethyl-1-propanol .

  • Formation of Thiadiazole Ring: : The 3-bromo-2,2-dimethyl-1-propanol is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction typically involves heating the mixture to facilitate ring closure and formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as thiolates or amines, to form new derivatives.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium thiolate or primary amines, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: New thiadiazole derivatives with different functional groups replacing the bromo group.

    Oxidation Products: Oxidized forms of the thiadiazole ring, potentially leading to sulfoxides or sulfones.

    Reduction Products: Reduced forms of the thiadiazole ring, possibly resulting in dihydrothiadiazoles.

Scientific Research Applications

3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromo group and the thiadiazole ring can facilitate binding to specific sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole is unique due to the combination of the bromo group and the thiadiazole ring. This structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds. The presence of the thiadiazole ring also allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H11BrN2S

Molecular Weight

235.15 g/mol

IUPAC Name

3-(3-bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole

InChI

InChI=1S/C7H11BrN2S/c1-7(2,5-8)3-6-4-9-11-10-6/h4H,3,5H2,1-2H3

InChI Key

CBSNFOPEFQDYKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NSN=C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.